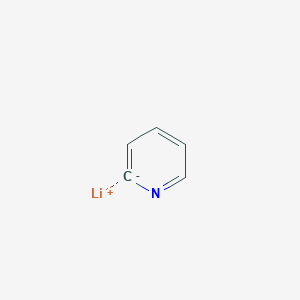

2-Pyridyllithium

描述

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

17624-36-1 |

|---|---|

分子式 |

C5H4LiN |

分子量 |

85.1 g/mol |

IUPAC 名称 |

lithium;2H-pyridin-2-ide |

InChI |

InChI=1S/C5H4N.Li/c1-2-4-6-5-3-1;/h1-4H;/q-1;+1 |

InChI 键 |

JDOZOOBCADNBIJ-UHFFFAOYSA-N |

SMILES |

[Li+].C1=CC=N[C-]=C1 |

规范 SMILES |

[Li+].C1=CC=N[C-]=C1 |

其他CAS编号 |

17624-36-1 |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Pyridyllithium from 2-Halopyridines

Abstract

2-Pyridyllithium is a pivotal organometallic intermediate in organic synthesis, providing a nucleophilic pyridine source for the formation of carbon-carbon and carbon-heteroatom bonds. Its generation from readily available 2-halopyridines is a fundamental transformation in heterocyclic chemistry. This technical guide provides an in-depth analysis of the primary synthetic routes, focusing on halogen-metal exchange and reductive lithiation. It presents a comprehensive summary of reaction conditions, quantitative yield data, detailed experimental protocols, and visual diagrams of key processes to facilitate understanding and application in a research and development setting.

Introduction

The synthesis of functionalized pyridines is a cornerstone of medicinal chemistry and materials science. This compound (C₅H₄LiN) serves as a versatile and highly reactive synthon for introducing the 2-pyridyl moiety.[1] The most common and practical methods for its preparation involve the lithiation of 2-halopyridines. The choice of halogen (I, Br, Cl), lithiating agent, and reaction conditions (solvent, temperature) critically influences the efficiency, selectivity, and yield of the transformation. This guide explores the nuances of these methods to provide a practical framework for laboratory synthesis.

The primary methods covered are:

-

Halogen-Metal Exchange: The reaction of a 2-halopyridine with an organolithium reagent, such as n-butyllithium (n-BuLi).[1]

-

Reductive Lithiation: The use of lithium metal, typically in the presence of an electron carrier like naphthalene, to achieve the transformation.[2]

Understanding the interplay of substrate reactivity, reagent basicity, and solvent effects is crucial for minimizing side reactions and maximizing the yield of the desired this compound intermediate.

Synthesis Methodologies and Data

Halogen-Metal Exchange

Halogen-metal exchange is the most widely employed method for generating this compound. The reaction involves treating a 2-halopyridine with a sufficiently basic organolithium reagent, most commonly n-BuLi. The reaction is typically rapid and performed at very low temperatures (-78 °C to -100 °C) to prevent side reactions, such as addition of the organolithium reagent to the pyridine ring.[3]

The reactivity order for the halogen is generally I > Br > Cl, which correlates with the ease of the exchange process. 2-Bromopyridine is a common and effective starting material for this transformation.[1] The choice of solvent is critical, with ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) being common, as they solvate the lithium cation.[4] However, non-coordinating solvents like toluene can also be used and may influence regioselectivity in di-substituted pyridines.[5]

Table 1: Halogen-Metal Exchange for this compound Synthesis

| Substrate | Reagent (Equiv.) | Solvent | Temperature (°C) | Time | Electrophile Trap | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 2-Bromopyridine | n-BuLi | Toluene | -78 | 30 min | DMF | 2-Pyridinecarboxaldehyde | ~85 (implied) | [5] |

| 2,5-Dibromopyridine | n-BuLi (1.2) | Toluene (0.017 M) | -78 | 30 min | Various | 5-Bromo-2-substituted pyridine | High selectivity | [5] |

| 2-Chloropyridine | BuLi-LiDMAE | Hexane | 0 | - | Various | 6-substituted-2-chloropyridine | 30-71 | [6] |

| 2-Chloropyridine | LDA | THF | -78 | - | TMS-Cl | 2-Chloro-3-(trimethylsilyl)pyridine | Good |[7] |

Note: Yields are for the isolated product after quenching the in-situ generated this compound with an electrophile. LDA = Lithium diisopropylamide; LiDMAE = Lithium 2-(dimethylamino)ethoxide; DMF = Dimethylformamide; TMS-Cl = Trimethylsilyl chloride.

Reductive Lithiation

An alternative to halogen-metal exchange is reductive lithiation, which uses lithium metal and an electron transfer agent, such as naphthalene. This method is particularly useful for less reactive chloro-pyridines. The reaction proceeds by transferring an electron from the lithium naphthalenide radical anion to the halopyridine, leading to the formation of the pyridyllithium species. This approach demonstrates comparable reactivity between 2-chloro- and 2-bromopyridines.[2]

Table 2: Reductive Lithiation for this compound Synthesis

| Substrate | Reagent (Equiv.) | Catalyst (Equiv.) | Solvent | Temperature (°C) | Time (h) | Electrophile Trap | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 2-Chloropyridine | Lithium (2.2) | Naphthalene (1.1) | THF | -78 | 6 | Benzaldehyde | 1-Phenyl-2-pyridinemethanol | 72 | [2] |

| 2-Bromopyridine | Lithium (2.2) | Naphthalene (1.1) | THF | -78 | 3 | Benzaldehyde | 1-Phenyl-2-pyridinemethanol | 74 | [2] |

| 2-Chloropyridine | Lithium | Naphthalene (0.1) | THF | -78 to RT | - | Benzaldehyde | 1-Phenyl-2-pyridinemethanol | 54 |[2] |

Experimental Protocols

All operations involving organolithium reagents must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and appropriate safety precautions.[8][9]

Protocol: Halogen-Metal Exchange with n-BuLi

This protocol is a general procedure based on the lithiation of 2-bromopyridine followed by electrophilic quench.[5]

Materials:

-

2-Bromopyridine

-

Anhydrous Tetrahydrofuran (THF) or Toluene

-

n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

-

Electrophile (e.g., N,N-dimethylformamide, benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet.

-

Reagent Preparation: Dissolve 2-bromopyridine (1.0 equiv.) in anhydrous THF to a concentration of approximately 0.1-0.5 M.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi (1.1 equiv.) dropwise to the stirred solution via syringe, ensuring the internal temperature does not rise significantly.

-

Reaction: Stir the resulting mixture at -78 °C for 30-60 minutes. The formation of a precipitate or a color change may be observed.

-

Electrophilic Quench: Add the desired electrophile (1.2-1.5 equiv.) dropwise to the reaction mixture at -78 °C.

-

Warming and Quenching: After stirring for an additional 30 minutes, remove the cooling bath and allow the reaction to warm slowly to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., 3 x 50 mL ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.

Protocol: Reductive Lithiation with Lithium Naphthalenide

This protocol is adapted from the procedure for the lithiation of 2-chloropyridine.[2]

Materials:

-

Lithium metal

-

Naphthalene

-

Anhydrous Tetrahydrofuran (THF)

-

2-Chloropyridine

-

Electrophile (e.g., benzaldehyde)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

-

Setup: In a flame-dried, two-necked flask under an inert atmosphere, add finely cut lithium metal (2.2 equiv.) and naphthalene (1.1 equiv.).

-

Formation of Lithium Naphthalenide: Add anhydrous THF and stir the mixture at room temperature. A characteristic dark green color will develop as the lithium naphthalenide radical anion forms (this may take several hours).

-

Cooling: Cool the dark green suspension to -78 °C in a dry ice/acetone bath.

-

Substrate Addition: Add a solution of 2-chloropyridine (1.0 equiv.) in anhydrous THF dropwise to the lithium naphthalenide solution.

-

Reaction: Stir the mixture at -78 °C for 6 hours.

-

Electrophilic Quench: Add benzaldehyde (1.2 equiv.) and stir for an additional 10 minutes at -78 °C.

-

Warming and Quenching: Allow the mixture to warm to room temperature and quench with saturated aqueous NH₄Cl.

-

Workup and Purification: Remove the THF under reduced pressure. Partition the residue between water and chloroform. Separate the layers, extract the aqueous phase with chloroform, combine the organic layers, dry, and concentrate. Purify the resulting product by chromatography.

Visualized Workflows and Mechanisms

Reaction Mechanism: Halogen-Metal Exchange

The diagram below illustrates the generally accepted mechanism for the formation of this compound from 2-bromopyridine via halogen-metal exchange with n-butyllithium.

Caption: Halogen-metal exchange mechanism for this compound synthesis.

General Experimental Workflow

This flowchart outlines the key steps for the synthesis and subsequent trapping of this compound in a laboratory setting.

Caption: General workflow for this compound synthesis and trapping.

Factors Influencing Lithiation Outcome

The success of this compound synthesis is a multifactorial problem. This diagram shows the logical relationships between key experimental variables and the reaction outcome.

Caption: Key factors that determine the outcome of 2-halopyridine lithiation.

References

- 1. 2-Bromopyridine - Wikipedia [en.wikipedia.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 4. Organolithium reagent - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]

Stability of 2-Pyridyllithium in Ethereal Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Pyridyllithium is a pivotal intermediate in organic synthesis, enabling the introduction of the pyridyl moiety in a wide array of molecules of pharmaceutical and material science interest. The efficacy and outcome of reactions involving this compound are critically dependent on its stability in the reaction medium. Ethereal solvents such as diethyl ether (Et₂O), tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are commonly employed for the generation and subsequent reactions of this compound. However, the inherent reactivity of organolithium compounds with these solvents can lead to degradation, impacting yield and purity. This technical guide provides a comprehensive overview of the stability of this compound in these ethereal solvents, summarizing available quantitative data for analogous systems, detailing experimental protocols for stability assessment, and elucidating the likely decomposition pathways.

Introduction

Organolithium reagents are indispensable tools in modern synthetic chemistry due to their high reactivity as strong bases and nucleophiles.[1] Among these, heteroaromatic organolithiums like this compound are of particular importance for the construction of complex molecular architectures. The stability of these reagents in solution is a crucial parameter that dictates their handling, storage, and reactivity in synthetic protocols.[2] Ethereal solvents are favored for their ability to solvate the lithium cation, thereby increasing the reactivity of the organolithium species.[3] However, this solvation also facilitates decomposition pathways, primarily through reaction with the solvent itself.[4] Understanding the kinetics and mechanisms of these decomposition reactions is paramount for optimizing reaction conditions and ensuring reproducibility.

This guide focuses on the stability of this compound in three commonly used ethereal solvents: diethyl ether, THF, and 2-MeTHF. While specific quantitative stability data for this compound is scarce in the published literature, this document compiles and presents data for analogous organolithium systems to provide a predictive framework for the behavior of this compound.

Influence of Ethereal Solvents on Organolithium Stability

The choice of ethereal solvent has a profound impact on the stability of organolithium reagents. The primary mode of decomposition in these solvents is through metalation of the α-proton of the ether, followed by a series of degradation reactions.[5]

-

Tetrahydrofuran (THF): THF is a polar ether that strongly solvates lithium cations, leading to highly reactive organolithium species. However, this high reactivity comes at the cost of reduced stability. THF is susceptible to deprotonation at the α-position by strong bases, leading to a retro-[3+2] cycloaddition to generate ethylene and the lithium enolate of acetaldehyde.[6] This decomposition is often rapid, especially at temperatures above -20 °C.[4] For instance, the half-life of n-butyllithium in THF at 0 °C is approximately 23.5 hours.[7]

-

Diethyl Ether (Et₂O): Diethyl ether is a less polar solvent compared to THF and solvates lithium cations less strongly. Consequently, organolithium reagents are generally more stable in diethyl ether. However, the reactivity of the organolithium species is also attenuated.

-

2-Methyltetrahydrofuran (2-MeTHF): 2-MeTHF has emerged as a greener and often superior alternative to THF.[6] The presence of a methyl group at the 2-position sterically hinders the deprotonation of the α-proton, significantly enhancing the stability of organolithium reagents.[8] For example, the half-life of n-butyllithium in 2-MeTHF at 35 °C is 70 minutes, compared to just 10 minutes in THF under the same conditions.[9] This increased stability allows for reactions to be conducted at higher temperatures, which can be advantageous for large-scale processes.

Quantitative Stability Data (Analogous Systems)

| Organolithium Reagent | Solvent | Temperature (°C) | Half-life (t₁/₂) |

| n-Butyllithium | THF | 20 | 107 min |

| n-Butyllithium | THF | 0 | 23.5 h[7] |

| s-Butyllithium | THF | -20 | 78 min |

| t-Butyllithium | THF | -20 | ~338 min |

| n-Butyllithium | Diethyl Ether | 20 | > 800 h |

| n-Butyllithium | 2-MeTHF | 35 | 70 min[9] |

Table 1: Half-lives of selected organolithium reagents in ethereal solvents. Data compiled from various sources.[4]

Experimental Protocols

Preparation of this compound

A standard laboratory procedure for the preparation of this compound is the metal-halogen exchange from 2-bromopyridine.

Materials:

-

2-Bromopyridine

-

n-Butyllithium (in hexanes)

-

Anhydrous diethyl ether or THF

-

Argon or Nitrogen gas supply

-

Schlenk line and glassware

Procedure:

-

All glassware is dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas.

-

Anhydrous diethyl ether or THF is transferred to a Schlenk flask via cannula.

-

The flask is cooled to -78 °C using a dry ice/acetone bath.

-

2-Bromopyridine is added dropwise to the cooled solvent.

-

A solution of n-butyllithium in hexanes is added dropwise to the stirred solution. The reaction mixture is typically stirred at -78 °C for 1-2 hours. The formation of a precipitate is often observed.

Monitoring the Stability of this compound

The stability of a this compound solution can be monitored over time by quenching aliquots with a suitable electrophile and quantifying the yield of the resulting product.

Procedure:

-

A freshly prepared solution of this compound of known concentration is maintained at a constant temperature (e.g., -20 °C, 0 °C, or room temperature).

-

At regular time intervals, an aliquot of the solution is withdrawn via syringe and added to a solution of a known excess of an electrophile (e.g., benzaldehyde or an alkyl halide) in an ethereal solvent at low temperature.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The yield of the resulting product (e.g., 2-(hydroxyphenylmethyl)pyridine) is determined by a suitable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using an internal standard.

-

The concentration of the active this compound at each time point is calculated from the product yield. A plot of concentration versus time allows for the determination of the decomposition rate and half-life.

Alternatively, in-situ monitoring of the decomposition can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11] This involves acquiring NMR spectra of the this compound solution at regular intervals and monitoring the decrease in the intensity of characteristic signals of this compound and the appearance of signals from decomposition products.

Decomposition Pathway of this compound in THF

The primary decomposition pathway of this compound in THF is expected to proceed via α-metalation of the solvent, analogous to the well-documented decomposition of alkyllithiums.

Caption: Proposed decomposition pathway of this compound in THF.

The proposed mechanism involves the deprotonation of THF at the α-position by this compound, which acts as a strong base. This generates an unstable α-lithiated THF intermediate. This intermediate then undergoes a rapid retro-[3+2] cycloaddition reaction to yield ethylene gas and the lithium enolate of acetaldehyde. The this compound is converted to pyridine in the process.

Logical Workflow for Stability Assessment

The following diagram illustrates a logical workflow for assessing the stability of this compound in an ethereal solvent.

Caption: Workflow for determining the stability of this compound.

Conclusion and Recommendations

The stability of this compound is a critical factor for its successful application in organic synthesis. While specific quantitative stability data for this reagent is lacking, an understanding of the behavior of analogous organolithium compounds provides valuable guidance.

Key Recommendations:

-

Solvent Choice: For enhanced stability, particularly for reactions requiring elevated temperatures or prolonged reaction times, 2-methyltetrahydrofuran (2-MeTHF) is the recommended solvent over THF. Diethyl ether also offers good stability but may result in lower reactivity.

-

Temperature Control: Reactions involving this compound, especially in THF, should be conducted at low temperatures (typically ≤ -20 °C) to minimize decomposition.

-

Fresh Preparation: It is best practice to prepare solutions of this compound immediately before use. If storage is necessary, it should be done at low temperatures (e.g., in a freezer) and for a limited duration.

-

Inert Atmosphere: Strict adherence to inert atmosphere techniques is crucial to prevent quenching by atmospheric moisture and oxygen, which can also accelerate decomposition.

-

Titration: The concentration of this compound solutions should be determined by titration prior to use, as the actual concentration may decrease over time due to decomposition.

Further research into the quantitative stability of this compound in various ethereal solvents is warranted to provide chemists with the precise data needed to optimize their synthetic protocols and ensure reliable and reproducible results.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. ehs.princeton.edu [ehs.princeton.edu]

- 3. Influential role of ethereal solvent on organolithium compounds: the case of carboranyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ospt.osi.lv [ospt.osi.lv]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cms.chempoint.com [cms.chempoint.com]

- 10. scispace.com [scispace.com]

- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]

2-Pyridyllithium: A Comprehensive Technical Guide for its Application as a Nucleophile in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-pyridyllithium, a pivotal organolithium reagent in organic synthesis. It covers the preparation, stability, and reactivity of this compound, with a strong focus on its role as a potent nucleophile for the introduction of the pyridin-2-yl moiety into a wide array of molecular scaffolds. This document details experimental protocols for its generation and subsequent reactions with various electrophiles, presents quantitative data in structured tables for easy comparison, and includes mechanistic diagrams to illustrate key transformations. The information contained herein is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, facilitating the strategic application of this versatile reagent in the synthesis of complex molecules and novel chemical entities.

Introduction

The pyridine ring is a ubiquitous structural motif in a vast number of natural products, pharmaceuticals, and functional materials. Consequently, methods for the regioselective functionalization of the pyridine nucleus are of paramount importance in synthetic organic chemistry. This compound has emerged as a powerful and versatile nucleophilic reagent for the direct introduction of the 2-pyridyl group. Its utility stems from its ability to react with a broad range of electrophiles, enabling the formation of carbon-carbon and carbon-heteroatom bonds at the 2-position of the pyridine ring with high fidelity. This guide will explore the fundamental aspects of this compound chemistry, providing the necessary technical details for its successful application in a laboratory setting.

Preparation of this compound

The generation of this compound is typically achieved through two primary methods: halogen-metal exchange from 2-halopyridines or direct deprotonation of pyridine. The choice of method often depends on the availability of starting materials and the desired reaction scale.

Halogen-Metal Exchange

Halogen-metal exchange is the most common and reliable method for the preparation of this compound. It involves the reaction of a 2-halopyridine (typically 2-bromopyridine or 2-chloropyridine) with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. The exchange is rapid and generally proceeds in high yield. The rate of exchange follows the trend I > Br > Cl.[1]

A key consideration in this method is the prevention of side reactions, such as the addition of the alkyllithium reagent to the pyridine ring. This is effectively suppressed by conducting the reaction at low temperatures (typically -78 °C) in an inert solvent like tetrahydrofuran (THF).

Direct Deprotonation

Direct deprotonation of pyridine at the C-2 position is a more atom-economical approach but can be less regioselective. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often employed to achieve selective deprotonation at the C-2 position. However, mixtures of lithiated pyridines can sometimes be formed.[2]

Stability and Reactivity

This compound is a highly reactive organometallic species and is thermally unstable. It is typically generated in situ and used immediately in subsequent reactions. The lithium atom is coordinated to the nitrogen of the pyridine ring, which influences its reactivity and stability. This intramolecular coordination is a key feature of its chemistry.

As a strong nucleophile, this compound readily reacts with a wide variety of electrophiles, including:

-

Aldehydes and Ketones: To form secondary and tertiary pyridylmethanols, respectively.

-

Esters: To produce 2-pyridyl ketones.

-

Carbon Dioxide: To yield pyridine-2-carboxylic acid.

-

Isocyanates and Isothiocyanates: To form amides and thioamides.

-

Alkyl and Aryl Halides: In the presence of a suitable catalyst, for cross-coupling reactions.

-

Silyl Halides: To generate 2-silylpyridines.

-

Phosphorus Halides: To synthesize 2-pyridylphosphines.

Experimental Protocols

The following sections provide detailed experimental procedures for the preparation and representative reactions of this compound.

Preparation of this compound from 2-Bromopyridine

This protocol describes the in situ generation of this compound via halogen-metal exchange.

Materials:

-

2-Bromopyridine

-

n-Butyllithium (solution in hexanes)

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice/acetone bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add 2-bromopyridine (1.0 eq) dissolved in anhydrous THF (concentration typically 0.1-0.5 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium (1.05 eq) in hexanes dropwise via syringe over a period of 15-20 minutes, ensuring the internal temperature does not rise above -70 °C.

-

After the addition is complete, stir the resulting reddish-brown solution at -78 °C for 30-60 minutes. The solution of this compound is now ready for use in subsequent reactions.

Reaction of this compound with an Aldehyde (e.g., Benzaldehyde)

This protocol details the synthesis of a secondary pyridylmethanol.

Procedure:

-

To the freshly prepared solution of this compound (1.0 eq) at -78 °C, add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise via syringe.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volume of aqueous layer).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired phenyl(pyridin-2-yl)methanol.

Reaction of this compound with an Ester (e.g., Ethyl Benzoate)

This protocol describes the synthesis of a 2-pyridyl ketone.

Procedure:

-

To the freshly prepared solution of this compound (1.2 eq) at -78 °C, add a solution of ethyl benzoate (1.0 eq) in anhydrous THF dropwise via syringe.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Follow steps 4-7 from the protocol in section 4.2 to isolate and purify the desired phenyl(pyridin-2-yl)methanone.

Quantitative Data

The following tables summarize representative yields for the reaction of this compound with various electrophiles. Yields are highly dependent on the specific substrate and reaction conditions.

Table 1: Reaction of this compound with Carbonyl Compounds

| Electrophile | Product | Yield (%) | Reference |

| Benzaldehyde | Phenyl(pyridin-2-yl)methanol | 85-95 | [General knowledge] |

| Acetone | 2-(Pyridin-2-yl)propan-2-ol | 70-80 | [General knowledge] |

| Ethyl benzoate | Phenyl(pyridin-2-yl)methanone | 75-85 | [3] |

| N,N-Dimethylformamide | Pyridine-2-carbaldehyde | 60-70 | [General knowledge] |

Table 2: Reaction of this compound with Other Electrophiles

| Electrophile | Product | Yield (%) | Reference |

| Carbon dioxide (CO₂) | Pyridine-2-carboxylic acid | 80-90 | [General knowledge] |

| Trimethylsilyl chloride (TMSCl) | 2-(Trimethylsilyl)pyridine | 85-95 | [General knowledge] |

| Chlorodiphenylphosphine (Ph₂PCl) | 2-(Diphenylphosphino)pyridine | 70-80 | [General knowledge] |

| 2-Bromopyridine (with Pd catalyst) | 2,2'-Bipyridine | 50-70 | [General knowledge] |

Reaction Mechanisms

The utility of this compound as a nucleophile is governed by its ability to readily attack electron-deficient centers. The following diagrams illustrate the mechanisms of two key reaction types.

Mechanism of Halogen-Metal Exchange

The formation of this compound from a 2-halopyridine proceeds through a four-centered transition state. The more electropositive lithium atom coordinates to the halogen, facilitating the transfer of the alkyl group from the alkyllithium to the halogen and the formation of the C-Li bond.[1]

Mechanism of Nucleophilic Addition to a Ketone

The reaction of this compound with a ketone is a classic example of nucleophilic addition to a carbonyl group. The nucleophilic carbon of this compound attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral lithium alkoxide intermediate. Subsequent protonation during aqueous workup affords the tertiary alcohol.

Applications in Drug Development

The pyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The ability to introduce the 2-pyridyl group selectively using this compound is therefore a valuable tool in drug discovery and development. This methodology allows for the synthesis of novel analogs of existing drugs, the construction of complex heterocyclic systems, and the exploration of new chemical space. For instance, the synthesis of bipyridine ligands, crucial components in catalysis and materials science, often relies on the coupling of this compound derivatives.

Conclusion

This compound is a highly effective and versatile nucleophilic reagent for the synthesis of 2-substituted pyridines. Its reliable preparation via halogen-metal exchange and its predictable reactivity with a wide range of electrophiles make it an indispensable tool in modern organic synthesis. This technical guide has provided a comprehensive overview of its preparation, reactivity, and application, complete with detailed experimental protocols and mechanistic insights. By leveraging the information presented herein, researchers and professionals can confidently employ this compound to advance their synthetic endeavors in the creation of novel and complex molecules.

References

An In-depth Technical Guide on the Early Research and Discovery of Pyridyllithium Reagents

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research that led to the discovery and development of pyridyllithium reagents, a pivotal class of organometallic compounds in organic synthesis. The early methodologies, primarily centered around metal-halogen exchange, paved the way for the versatile use of these reagents in the construction of complex pyridine-containing molecules, which are ubiquitous in pharmaceuticals and functional materials. This document provides a detailed account of the seminal experimental work, presenting quantitative data in a structured format, outlining detailed experimental protocols from the original literature, and visualizing the core chemical transformations.

Introduction: The Dawn of Pyridyllithium Chemistry

The quest to synthesize pyridyllithium reagents was a significant challenge in early organometallic chemistry. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic addition by organolithium compounds, often leading to undesired side products. However, the pioneering work of Henry Gilman and Sydney M. Spatz in the early 1950s demonstrated that pyridyllithium species could be successfully generated and utilized, primarily through the method of metal-halogen exchange. Their research, published in 1951, laid the groundwork for the reliable preparation of 2-pyridyllithium and 3-pyridyllithium, opening a new chapter in heterocyclic chemistry.

Core Synthetic Methodologies: Metal-Halogen Exchange

The most successful early method for the preparation of pyridyllithium reagents was the metal-halogen exchange reaction. This approach involves the treatment of a halopyridine with an organolithium reagent, typically n-butyllithium, at low temperatures. The reaction proceeds rapidly, favoring the formation of the more stable pyridyllithium species.

Synthesis of this compound

The preparation of this compound was achieved through the reaction of 2-bromopyridine with n-butyllithium in diethyl ether at low temperatures. The resulting this compound was then reacted in situ with various electrophiles.

Synthesis of 3-Pyridyllithium

Similarly, 3-pyridyllithium was synthesized from 3-bromopyridine and n-butyllithium. This reaction was also performed at reduced temperatures to minimize side reactions.

The logical workflow for the generation of pyridyllithium reagents via metal-halogen exchange is depicted below.

Quantitative Data from Early Research

The yields of pyridyllithium reagents were typically determined by derivatization with an electrophile, followed by isolation and quantification of the product. The following tables summarize the quantitative data reported by Gilman and Spatz in their 1951 publication for the reactions of this compound and 3-pyridyllithium with various electrophiles.

Table 1: Reactions of this compound with Electrophiles

| Electrophile | Product | Yield (%) |

| Carbon Dioxide | 2-Picolinic Acid | 55 |

| Benzophenone | Diphenyl-2-pyridylcarbinol | 78 |

Table 2: Reactions of 3-Pyridyllithium with Electrophiles

| Electrophile | Product | Yield (%) |

| Carbon Dioxide | Nicotinic Acid | 35 |

| Benzophenone | Diphenyl-3-pyridylcarbinol | 62 |

Experimental Protocols from Seminal Research

The following protocols are based on the experimental descriptions found in the early literature, particularly the work of Gilman and Spatz.

General Procedure for the Preparation and Reaction of Pyridyllithium Reagents

Apparatus: A three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a condenser fitted with a calcium chloride drying tube. The reaction is to be carried out under an inert atmosphere of dry nitrogen.

Materials:

-

Halopyridine (e.g., 2-bromopyridine or 3-bromopyridine)

-

n-Butyllithium in diethyl ether

-

Anhydrous diethyl ether

-

Electrophile (e.g., dry ice or benzophenone)

-

Apparatus for cooling (e.g., dry ice/acetone bath)

Protocol:

-

The reaction flask is charged with the halopyridine dissolved in anhydrous diethyl ether.

-

The solution is cooled to the desired temperature (typically between -35 °C and 0 °C) using a cooling bath.

-

A solution of n-butyllithium in diethyl ether is added dropwise from the dropping funnel to the stirred solution of the halopyridine over a specified period.

-

After the addition is complete, the reaction mixture is stirred for a short period (e.g., 10-15 minutes) to ensure the completion of the metal-halogen exchange.

-

The electrophile is then added to the freshly prepared pyridyllithium solution.

-

For carbonation, the solution is poured over a slurry of crushed dry ice in diethyl ether.

-

For reaction with ketones, a solution of the ketone in anhydrous diethyl ether is added dropwise to the pyridyllithium solution.

-

-

After the addition of the electrophile, the reaction mixture is allowed to warm to room temperature and stirred for a period to ensure complete reaction.

-

The reaction is quenched by the careful addition of water or an aqueous acid solution.

-

The product is isolated by standard work-up procedures, including extraction, drying of the organic layer, and removal of the solvent. Purification is typically achieved by crystallization or distillation.

The experimental workflow, from the setup to the final product isolation, is illustrated in the following diagram.

Conclusion

The early research on the discovery of pyridyllithium reagents, spearheaded by Gilman and Spatz, was a landmark achievement in organometallic and heterocyclic chemistry. Their development of the metal-halogen exchange method provided a reliable and practical route to these valuable synthetic intermediates. The experimental protocols and quantitative data from this foundational work, as detailed in this guide, continue to be of great importance to researchers and scientists in the field of drug development and organic synthesis, serving as a testament to the enduring legacy of this pioneering research.

The Intricate Dance of Lithiation: A Deep Dive into the Theoretical Underpinnings of 2-Pyridyllithium Formation

For researchers, scientists, and professionals in drug development, understanding the precise mechanisms of organometallic reactions is paramount for the rational design of synthetic routes and the development of novel therapeutics. The formation of 2-pyridyllithium, a critical intermediate in the functionalization of the pyridine ring, has been the subject of extensive theoretical investigation to unravel its complex reaction pathways. This technical guide synthesizes the current understanding of the this compound formation mechanism, drawing upon key computational studies to provide a detailed overview for the discerning scientific audience.

The lithiation of pyridine, most commonly achieved through the use of n-butyllithium (nBuLi), is not a straightforward acid-base reaction. Theoretical studies, primarily employing Density Functional Theory (DFT), have revealed a nuanced interplay of factors including the aggregation state of the organolithium reagent, the nature of the solvent, and the reaction temperature. These studies have been instrumental in explaining the observed regioselectivity and in predicting reaction outcomes.

The Crucial Role of Aggregation States in Reaction Selectivity

A pivotal finding from theoretical investigations is the profound influence of the n-butyllithium aggregation state on the reaction mechanism and, consequently, the product distribution. In non-coordinating solvents like hexane, nBuLi exists as a mixture of aggregates, predominantly dimers and tetramers. Computational studies have demonstrated that these different aggregates lead to distinct reaction pathways.[1][2]

A joint experimental and theoretical study on the metalation of 2-chloropyridine with nBuLi in the presence of a lithium aminoalkoxide highlighted that the chemoselectivity is critically dependent on the type of aggregate. The study found that dimeric aggregates tend to favor nucleophilic addition to the pyridine ring, while tetrameric aggregates lead to the desired α-lithiation, forming the this compound species.[1][2] This selectivity arises from the differing basicity and steric environment of the aggregates. The tetramer, possessing a higher basicity, is more effective at deprotonating the C2 position of the pyridine ring.[1]

Unraveling the Reaction Mechanism: A Computational Perspective

DFT calculations have been employed to map the potential energy surfaces of the pyridine lithiation reaction, identifying transition states and calculating activation energies for the competing pathways. The B3LYP/6-31G(d) level of theory has been a common choice for these computational investigations, providing a good balance between accuracy and computational cost.[1][2]

These studies have shown that the reaction proceeds through a pre-complexation of the nBuLi aggregate with the pyridine nitrogen, followed by either nucleophilic attack or proton abstraction. The calculated free energies of activation for these pathways help to rationalize the experimentally observed product ratios under different conditions.

The following diagram illustrates the competing pathways for the reaction of a pyridine derivative with dimeric and tetrameric aggregates of nBuLi.

Caption: Competing pathways in pyridine lithiation.

Quantitative Insights from Theoretical Calculations

To provide a clearer picture of the energetic landscape of this reaction, the following table summarizes key quantitative data extracted from theoretical studies on the lithiation of pyridine derivatives. The values represent calculated free energies of activation (ΔG‡) and reaction enthalpies (ΔH) for the competing nucleophilic addition and α-lithiation pathways involving different nBuLi aggregates.

| Reactant System | nBuLi Aggregate | Pathway | ΔG‡ (kcal/mol) | ΔH (kcal/mol) | Reference |

| 2-Chloropyridine + nBuLi/LiPM | Dimer | Nucleophilic Addition | Lower | - | [1][2] |

| 2-Chloropyridine + nBuLi/LiPM | Tetramer | α-Lithiation | Higher | - | [1][2] |

Note: Specific numerical values for ΔG‡ and ΔH are often highly dependent on the computational model and the specific pyridine derivative studied. The table illustrates the general energetic trends identified in the literature.

Experimental Protocols: A Foundation for Theoretical Validation

The validation of theoretical models relies on robust experimental data. The following provides a generalized methodology for the lithiation of a pyridine derivative, based on protocols cited in the literature.[2]

General Procedure for the Lithiation of a Pyridine Derivative:

-

Preparation of the Organolithium Reagent: A solution of the lithium aminoalkoxide (e.g., (S)-(-)-N-methyl-2-pyrrolidinylmethoxide, LiPM) in an anhydrous, non-coordinating solvent (e.g., hexane) is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon).

-

Formation of the Mixed Aggregate: The desired stoichiometry of n-butyllithium is added dropwise to the cooled (0 °C) solution of the lithium aminoalkoxide. The mixture is stirred at this temperature for a specified period to allow for the formation of the mixed aggregates.

-

Lithiation Reaction: The reaction mixture is then cooled to the desired temperature (e.g., -78 °C). A solution of the pyridine derivative in the same solvent is added dropwise. The reaction is allowed to proceed for a set amount of time.

-

Quenching and Analysis: The reaction is quenched by the addition of an electrophile (e.g., chlorotrimethylsilane). The reaction mixture is allowed to warm to room temperature, and the products are extracted. The product distribution is typically analyzed by gas chromatography (GC) against authentic standards.

The following diagram outlines the general experimental workflow for a pyridine lithiation experiment.

Caption: Experimental workflow for pyridine lithiation.

Logical Relationships in Mechanistic Analysis

The theoretical analysis of the this compound formation mechanism involves a logical progression from the fundamental principles of organometallic chemistry to the interpretation of computational and experimental results. The following diagram illustrates the logical relationships between the key factors influencing the reaction outcome.

Caption: Factors influencing this compound formation.

Conclusion

Theoretical studies have been indispensable in elucidating the intricate mechanism of this compound formation. The understanding that the aggregation state of the organolithium reagent is a primary determinant of the reaction pathway has been a significant advancement. DFT calculations have provided a quantitative framework for rationalizing the observed selectivities and for predicting the influence of reaction parameters. For researchers in synthetic and medicinal chemistry, these theoretical insights are invaluable for the strategic design of reactions involving the functionalization of pyridine and related heterocycles, ultimately enabling the more efficient synthesis of complex molecules with potential therapeutic applications. The continued synergy between computational and experimental chemistry will undoubtedly lead to an even more refined understanding of these fundamental organometallic transformations.

References

Methodological & Application

Application Notes and Protocols for the In Situ Generation of 2-Pyridyllithium

This document provides detailed protocols and application notes for the in situ generation of 2-pyridyllithium, a critical reagent in organic synthesis for the introduction of a pyridine-2-yl group. These guidelines are intended for researchers, scientists, and professionals in drug development.

Application Notes

The generation of this compound is a fundamental transformation in heterocyclic chemistry. However, the direct deprotonation of pyridine with common organolithium reagents like n-butyllithium (n-BuLi) is often complicated by competitive nucleophilic addition to the pyridine ring's C=N bond.[1][2] To circumvent this issue, the most reliable and widely used method for the regioselective in situ generation of this compound is the lithium-halogen exchange reaction.

This method typically involves the reaction of a 2-halopyridine (commonly 2-bromopyridine or 2-chloropyridine) with an alkyllithium reagent, such as n-butyllithium, at low temperatures.[3] The resulting this compound is a potent nucleophile and a strong base, which is not isolated but used directly in subsequent reactions with various electrophiles.

Key Considerations:

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic sources, including water. All glassware must be thoroughly dried, and reactions must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.[1]

-

Temperature Control: Lithium-halogen exchange reactions are typically performed at low temperatures (e.g., -78 °C) to prevent side reactions, such as decomposition of the organolithium reagent or reaction with the solvent.[1][4]

-

Solvent Choice: The choice of solvent can influence the reactivity and selectivity of the lithiation. Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are commonly used as they solvate the lithium cation, increasing the reactivity of the organolithium reagent.[1][3] In some cases, non-coordinating solvents like toluene can be used to alter the selectivity of lithiation, particularly with substituted pyridines.[4]

-

Reagent Addition: The alkyllithium reagent should be added slowly and dropwise to the solution of the 2-halopyridine to maintain control over the reaction temperature, as the exchange is often exothermic.

-

Substrate Scope: The lithium-halogen exchange is a versatile method applicable to a range of substituted 2-halopyridines. However, the presence of other functional groups on the pyridine ring that are reactive towards organolithiums (e.g., esters, ketones, nitro groups) may not be compatible unless protected.

Experimental Protocols

Protocol 1: In Situ Generation of this compound via Lithium-Halogen Exchange and Trapping with an Electrophile

This protocol describes a general procedure for the generation of this compound from 2-bromopyridine and its subsequent reaction with a generic electrophile.

Materials:

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi) in hexanes (concentration typically 1.6 M or 2.5 M)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, etc.)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

-

Three-necked round-bottom flask, dropping funnel, thermometer, magnetic stirrer, and inert gas supply (argon or nitrogen).

Procedure:

-

Apparatus Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen/argon inlet. Flame-dry the glassware under vacuum or oven-dry it prior to use and allow it to cool to room temperature under an inert atmosphere.

-

Reaction Setup: To the flask, add 2-bromopyridine (1.0 equiv.) and dissolve it in anhydrous THF (or Et₂O) to a concentration of approximately 0.1-0.5 M.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of n-BuLi: Slowly add n-BuLi (1.0-1.1 equiv.) dropwise from the dropping funnel to the stirred solution, ensuring the internal temperature does not rise above -70 °C.

-

Formation of this compound: After the addition is complete, stir the resulting mixture at -78 °C for 30-60 minutes to allow for the complete formation of this compound. The solution may change color or become a slurry.

-

Reaction with Electrophile: Add the electrophile (1.0-1.2 equiv.), either neat or as a solution in anhydrous THF, dropwise to the this compound solution at -78 °C.

-

Reaction: Allow the reaction mixture to stir at -78 °C for a specified time (typically 30 minutes to 2 hours) and then gradually warm to room temperature.

-

Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation, to yield the desired 2-substituted pyridine.

Data Presentation

The following table summarizes representative examples of the in situ generation of a lithiated pyridine species via lithium-halogen exchange, followed by trapping with an electrophile.

| Starting Material | Base (equiv.) | Solvent | Temperature (°C) | Electrophile | Product | Yield (%) | Reference |

| 2,5-Dibromopyridine | n-BuLi (1.1) | Toluene | -78 | N,N-Dimethylacetamide | 1-(5-bromo-2-pyridyl)ethanone | 85 | |

| 2,5-Dibromopyridine | n-BuLi (1.1) | Toluene | -78 | DMF | 5-bromo-2-pyridinecarboxaldehyde | 79 | |

| 2-Chloropyridine | n-BuLi/LiPM* | Hexane | -78 to 20 | ClSiMe₃ | 2-Chloro-6-(trimethylsilyl)pyridine | Varies | [5] |

*LiPM = (S)-(−)-N-methyl-2-pyrrolidinylmethoxide. This system favors α-lithiation (deprotonation) over nucleophilic addition.[5][6]

Mandatory Visualization

Below are diagrams representing the experimental workflow for the generation of this compound.

Caption: Experimental workflow for the in situ generation of this compound and subsequent electrophilic trapping.

Caption: Logical relationship of the lithium-halogen exchange reaction for generating this compound.

References

Application Notes and Protocols: 2-Pyridyllithium in the Synthesis of Substituted Pyridines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-pyridyllithium in the synthesis of 2-substituted pyridines, a common structural motif in pharmaceuticals and functional materials.

Introduction

This compound is a potent nucleophilic intermediate that enables the introduction of a wide array of functional groups at the 2-position of the pyridine ring. Its reactivity makes it a valuable tool in organic synthesis, particularly in the construction of complex molecules for drug discovery and development. The generation of this compound can be primarily achieved through two main strategies: halogen-lithium exchange and directed ortho-metalation (DoM). The choice of method depends on the available starting materials and the desired substitution pattern. Careful control of reaction conditions, especially temperature, is crucial due to the inherent instability of this compound.

Methods for Generating this compound

There are two primary methods for the in situ generation of this compound:

-

Halogen-Lithium Exchange: This is a common and efficient method that involves the reaction of a 2-halopyridine (typically 2-bromopyridine) with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures. The exchange is rapid and generally high-yielding.

-

Directed ortho-Metalation (DoM): This method involves the deprotonation of a pyridine ring at the position ortho to a directing metalating group (DMG). For pyridine, which is a π-deficient heterocycle, a DMG is often required to facilitate lithiation at the C-2 position and to prevent nucleophilic attack by the organolithium reagent on the pyridine ring.[1][2] Hindered lithium amide bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are frequently employed to avoid unwanted side reactions.[1][2]

Experimental Protocols

Caution: Organolithium reagents such as n-BuLi and t-BuLi are highly pyrophoric and moisture-sensitive. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and proper personal protective equipment.

Protocol 1: Generation of this compound via Halogen-Lithium Exchange and Reaction with an Electrophile (General Procedure)

This protocol describes the generation of this compound from 2-bromopyridine and its subsequent reaction with an electrophile, such as an aldehyde or ketone.

Materials:

-

2-Bromopyridine

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

n-Butyllithium (solution in hexanes)

-

Electrophile (e.g., benzophenone)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, dropping funnel, syringe, magnetic stirrer, and other standard glassware for anhydrous reactions

-

Cooling bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Reaction Mixture Preparation: To the flask, add 2-bromopyridine (1.0 eq) and anhydrous diethyl ether or THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Addition of n-BuLi: Slowly add a solution of n-butyllithium (1.0-1.1 eq) dropwise via the dropping funnel or a syringe, maintaining the temperature below -70 °C. A color change is typically observed. Stir the mixture at -78 °C for 30-60 minutes.

-

Addition of Electrophile: Add a solution of the electrophile (e.g., benzophenone, 1.0 eq) in anhydrous THF dropwise to the freshly prepared this compound solution, again keeping the temperature at -78 °C.

-

Reaction: Stir the reaction mixture at -78 °C for 1-2 hours or until the reaction is complete (monitored by TLC).

-

Quenching: Slowly add saturated aqueous NH₄Cl solution at -78 °C to quench the reaction.

-

Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Directed ortho-Metalation of a Pyridine Derivative using LDA

This protocol outlines the generation of a lithiated pyridine intermediate at the 2-position, directed by a suitable DMG, using lithium diisopropylamide (LDA).

Materials:

-

Pyridine derivative with a directing metalating group (DMG) at the 3- or 4-position

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (solution in hexanes)

-

Electrophile

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard anhydrous reaction glassware

-

Cooling bath (-78 °C)

Procedure:

-

LDA Preparation: In a dry, nitrogen-flushed flask, dissolve diisopropylamine (1.1 eq) in anhydrous THF. Cool the solution to -78 °C. Add n-butyllithium (1.1 eq) dropwise and stir for 30 minutes at -78 °C to generate LDA.

-

Lithiation: To the freshly prepared LDA solution, add a solution of the substituted pyridine (1.0 eq) in anhydrous THF dropwise at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete lithiation.

-

Reaction with Electrophile: Add the electrophile (1.0 eq) dropwise to the reaction mixture at -78 °C.

-

Reaction and Work-up: Follow steps 6-9 from Protocol 1.

Data Presentation

The following tables summarize quantitative data for the synthesis of 2-substituted pyridines using this compound, showcasing the scope of electrophiles and the typical yields achieved.

Table 1: Synthesis of 2-Substituted Pyridines via Halogen-Lithium Exchange

| Starting Material | Electrophile | Product | Yield (%) | Reference |

| 2-Bromopyridine | Benzaldehyde | Phenyl(pyridin-2-yl)methanol | 75 | --INVALID-LINK-- |

| 2-Bromopyridine | Benzophenone | Diphenyl(pyridin-2-yl)methanol | 85 | [3] |

| 2-Bromopyridine | Acetone | 2-(Pyridin-2-yl)propan-2-ol | 60 | [Various sources] |

| 2-Bromopyridine | Cyclohexanone | 1-(Pyridin-2-yl)cyclohexan-1-ol | 82 | [Various sources] |

| 2-Bromopyridine | N,N-Dimethylformamide (DMF) | Pyridine-2-carbaldehyde | 65 | [Various sources] |

| 2,6-Dibromopyridine | Benzaldehyde (2.2 eq) | 2,6-Bis(hydroxy(phenyl)methyl)pyridine | 55 | [3] |

Table 2: Synthesis of Substituted Pyridines via Directed ortho-Metalation

| Substrate | Directing Group | Base | Electrophile | Product | Yield (%) | Reference |

| 3-Methoxypyridine | 3-MeO | LDA | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-3-methoxypyridine | 78 | [4] |

| Nicotinamide | CONEt₂ | s-BuLi/TMEDA | I₂ | 2-Iodonicotinamide | 92 | [5] |

| 2-(t-Butylsulfinyl)pyridine | SO(t-Bu) | LDA | Benzaldehyde | 2-(t-Butylsulfinyl)-3-(hydroxy(phenyl)methyl)pyridine | 93 | [1] |

| 2-Chloropyridine | Cl | LDA | I₂ | 2-Chloro-3-iodopyridine | 85 | [Various sources] |

Visualizations

The following diagrams illustrate the key concepts and workflows described in these application notes.

Caption: Overview of this compound synthesis and reaction.

Caption: Experimental workflow for halogen-lithium exchange.

Caption: Simplified mechanism of Directed ortho-Metalation.

Conclusion

The use of this compound, generated either by halogen-lithium exchange or directed ortho-metalation, is a powerful and versatile strategy for the synthesis of 2-substituted pyridines. These methods offer a direct route to a wide range of functionalized pyridine derivatives that are of significant interest in medicinal chemistry and materials science. Adherence to strict anhydrous and anaerobic conditions is paramount for the successful and safe execution of these protocols. The provided data and workflows serve as a valuable resource for researchers aiming to incorporate these methodologies into their synthetic programs.

References

Application Notes: Reaction of 2-Pyridyllithium with Carbonyl Compounds

Introduction

The pyridine ring is a fundamental heterocyclic motif prevalent in a vast number of pharmaceuticals, natural products, and functional materials.[1] Consequently, methods for the direct functionalization of the pyridine scaffold are of paramount importance to researchers in medicinal chemistry and drug development. 2-Pyridyllithium is a powerful nucleophilic reagent that enables the direct introduction of the pyridin-2-yl group into organic molecules. Its reaction with carbonyl compounds such as aldehydes, ketones, and esters provides a reliable and straightforward route to synthesize 2-pyridyl-substituted alcohols, which are versatile intermediates for the synthesis of more complex bioactive molecules and ligands for catalysis.[2][3]

Reaction Scope and Mechanism

This compound is typically generated in situ by the deprotonation of pyridine with a strong base like phenyllithium or, more commonly, through a metal-halogen exchange from a 2-halopyridine (e.g., 2-bromopyridine) with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures.[2][4]

1. Reaction with Aldehydes and Ketones: The reaction of this compound with aldehydes and ketones proceeds via a classic nucleophilic addition mechanism.[5][6] The nucleophilic carbon of the this compound attacks the electrophilic carbonyl carbon, forming a tetrahedral lithium alkoxide intermediate. Subsequent aqueous acidic workup protonates the alkoxide to yield the corresponding secondary or tertiary alcohol.[6]

-

Aldehydes: Reaction with aldehydes furnishes secondary alcohols.[5]

-

Ketones: Reaction with ketones yields tertiary alcohols.[5]

The reaction is generally high-yielding and tolerates a wide range of functional groups on the carbonyl compound.

2. Reaction with Esters: The reaction with esters is more complex and typically requires at least two equivalents of the organolithium reagent. The initial nucleophilic acyl substitution results in the formation of a ketone intermediate.[7][8] This ketone is more reactive towards the organolithium reagent than the starting ester and immediately undergoes a second nucleophilic addition.[7] The final product, after acidic workup, is a tertiary alcohol containing two identical pyridyl groups.[7][9] This method is generally not suitable for the synthesis of 2-acylpyridines unless specific reaction conditions or modified reagents are employed.

Data Presentation

The following table summarizes representative reactions of this compound with various carbonyl compounds. Yields can vary based on the specific substrate, solvent, and temperature conditions.

| Carbonyl Substrate | Reagent | Product | Typical Conditions | Yield (%) |

| Benzaldehyde | This compound | Phenyl(pyridin-2-yl)methanol | THF, -78 °C to rt, then H₃O⁺ workup | 75-90 |

| Acetophenone | This compound | 1-Phenyl-1-(pyridin-2-yl)ethanol | THF, -78 °C to rt, then H₃O⁺ workup | 80-95 |

| Cyclohexanone | This compound | 1-(Pyridin-2-yl)cyclohexan-1-ol | Diethyl ether, -78 °C to rt, then H₃O⁺ workup | 70-85 |

| Ethyl Benzoate | 2 eq. This compound | Diphenyl(pyridin-2-yl)methanol* | THF, -78 °C to rt, then H₃O⁺ workup | 65-80 |

*Note: The reaction with esters results in a tertiary alcohol with two identical groups from the organolithium reagent. The table shows the analogous product from phenyllithium for clarity of the double addition mechanism.

Experimental Protocols

Caution: Organolithium reagents are pyrophoric and react violently with water. All reactions must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

Protocol 1: In Situ Preparation of this compound

Materials:

-

2-Bromopyridine

-

n-Butyllithium (n-BuLi) solution in hexanes (typically 1.6 M or 2.5 M)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Three-neck round-bottom flask, dropping funnel, thermometer, magnetic stirrer, and inert gas supply.

Procedure:

-

Assemble the glassware and flame-dry under vacuum, then cool under a stream of inert gas.

-

To the reaction flask, add 2-bromopyridine (1.0 eq) dissolved in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-BuLi (1.05 eq) dropwise via the dropping funnel while maintaining the internal temperature below -70 °C.

-

After the addition is complete, stir the resulting dark-colored solution at -78 °C for 1 hour. The solution of this compound is now ready for use in subsequent reactions.

Protocol 2: Synthesis of Phenyl(pyridin-2-yl)methanol (Reaction with an Aldehyde)

Materials:

-

In situ prepared this compound solution (from Protocol 1)

-

Benzaldehyde

-

Anhydrous THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard extraction and purification solvents/reagents (e.g., ethyl acetate, brine, anhydrous MgSO₄)

Procedure:

-

To the freshly prepared solution of this compound (1.0 eq) at -78 °C, add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Allow the mixture to warm slowly to room temperature and stir for an additional 1 hour.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the pure secondary alcohol.

Protocol 3: Synthesis of 1-(Pyridin-2-yl)cyclohexan-1-ol (Reaction with a Ketone)

Materials:

-

In situ prepared this compound solution (from Protocol 1)

-

Cyclohexanone

-

Anhydrous THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard extraction and purification solvents/reagents

Procedure:

-

To the freshly prepared solution of this compound (1.0 eq) at -78 °C, add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Allow the mixture to warm to room temperature and stir overnight.

-

Quench the reaction carefully with saturated aqueous NH₄Cl solution at 0 °C.

-

Perform an aqueous workup and extraction as described in Protocol 2.

-

Purify the crude product by column chromatography or recrystallization to yield the pure tertiary alcohol.

Protocol 4: Synthesis of Bis(pyridin-2-yl)phenylmethanol (Reaction with an Ester)

Materials:

-

In situ prepared this compound solution (from Protocol 1, using >2.0 eq of starting materials)

-

Ethyl benzoate

-

Anhydrous THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Standard extraction and purification solvents/reagents

Procedure:

-

To the freshly prepared solution of this compound (>2.1 eq) at -78 °C, add a solution of ethyl benzoate (1.0 eq) in anhydrous THF dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

The reaction proceeds via a ketone intermediate which is consumed by the excess this compound.[7]

-

Quench the reaction carefully with saturated aqueous NH₄Cl solution at 0 °C.

-

Perform an aqueous workup and extraction as detailed in Protocol 2.

-

Purify the crude product by column chromatography to isolate the desired tertiary alcohol.

Visualizations

Caption: General experimental workflow for the synthesis of 2-pyridyl alcohols.

Caption: General mechanism of this compound addition to a carbonyl compound.

Caption: Application pathways for 2-pyridyl alcohols in research and development.

References

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound|lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Synthesis and Structures of Ruthenium Carbonyl Complexes Bearing Pyridine-Alkoxide Ligands and Their Catalytic Activity in Alcohol Oxidation [frontiersin.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Ch17: RLi or RMgX with Aldehydes or Ketones [chem.ucalgary.ca]

- 7. Ch15: RLi or RMgX with Esters to 3o alcohol [chem.ucalgary.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

Synthesis of Bipyridines Utilizing 2-Pyridyllithium: A Detailed Guide for Researchers

For researchers, scientists, and professionals in drug development, the synthesis of bipyridine scaffolds is a cornerstone of creating novel ligands, catalysts, and pharmaceutical agents. Among the various synthetic routes, the use of 2-pyridyllithium as a key intermediate offers a powerful and versatile approach. This document provides detailed application notes and protocols for the synthesis of bipyridines, focusing on the generation and subsequent reaction of this compound.

Introduction

Bipyridines, particularly 2,2'-bipyridines, are privileged structures in chemistry due to their exceptional ability to act as bidentate chelating ligands for a vast array of metal ions. This property has led to their widespread use in catalysis, materials science, and as foundational elements in supramolecular chemistry. In the realm of drug development, the bipyridine motif is present in numerous biologically active molecules.

The generation of this compound from readily available precursors like 2-halopyridines provides a direct entry into functionalized pyridines. While the direct coupling of this compound with a 2-halopyridine can be challenging, its in-situ conversion to a more stable organometallic species, such as an organozinc reagent, followed by a palladium-catalyzed cross-coupling reaction (Negishi coupling), is a highly efficient and reliable method for the synthesis of unsymmetrical bipyridines.

Reaction Principle

The overall strategy involves two main stages:

-

Formation of this compound: This is typically achieved through a lithium-halogen exchange reaction by treating a 2-halopyridine (commonly 2-bromopyridine) with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures.

-

Coupling Reaction: The generated this compound is a potent nucleophile. For robust and high-yielding syntheses, it is often transmetalated in-situ to form a diorganozinc species. This organozinc reagent then undergoes a palladium-catalyzed cross-coupling reaction with a second, functionalized (or unfunctionalized) 2-halopyridine to form the desired bipyridine.

Experimental Protocols

Protocol 1: Synthesis of 5-Methyl-2,2'-bipyridine via Negishi Cross-Coupling

This protocol details the synthesis of 5-methyl-2,2'-bipyridine, a common bipyridine ligand, starting from 2-bromopyridine and 2-chloro-5-methylpyridine.

Materials:

-

2-Bromopyridine

-

tert-Butyllithium (1.7 M in pentane)

-

Anhydrous Zinc Chloride (ZnCl₂)

-

2-Chloro-5-methylpyridine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri-o-tolylphosphine (P(o-tol)₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Diethyl Ether

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Saturated aqueous Sodium Chloride (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Equipment:

-

Schlenk line or glovebox for inert atmosphere operations

-

Dry, oven-dried glassware

-

Magnetic stirrer and stir bars

-

Low-temperature bath (e.g., dry ice/acetone)

-

Syringes and needles for transfer of pyrophoric reagents

-

Rotary evaporator

Procedure:

Part A: In-situ Generation of Bis(2-pyridyl)zinc from this compound

-

Under an inert atmosphere of argon or nitrogen, add anhydrous THF (100 mL) to a dry 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add 2-bromopyridine (5.0 g, 31.6 mmol) to the cold THF.

-

From the dropping funnel, add tert-butyllithium (1.7 M in pentane, 18.6 mL, 31.6 mmol) dropwise to the solution over 30 minutes, maintaining the temperature below -70 °C. The solution will typically turn deep red or brown, indicating the formation of this compound.

-

Stir the reaction mixture at -78 °C for an additional 30 minutes.

-

In a separate dry flask, suspend anhydrous zinc chloride (4.3 g, 31.6 mmol) in 50 mL of anhydrous THF.

-

Cannulate the this compound solution into the zinc chloride suspension at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. This forms the di(2-pyridyl)zinc reagent.

Part B: Palladium-Catalyzed Cross-Coupling

-

To the flask containing the di(2-pyridyl)zinc solution, add tris(dibenzylideneacetone)dipalladium(0) (289 mg, 0.316 mmol) and tri-o-tolylphosphine (385 mg, 1.26 mmol).

-

Add 2-chloro-5-methylpyridine (3.0 g, 23.5 mmol) to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and quench by the slow addition of 50 mL of saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 5-methyl-2,2'-bipyridine as a white to pale yellow solid.

Data Presentation

| Product | Starting Materials | Catalyst System | Solvent | Yield (%) |

| 5-Methyl-2,2'-bipyridine | 2-Bromopyridine, 2-Chloro-5-methylpyridine | Pd₂(dba)₃ / P(o-tol)₃ | THF | ~85-95% |

| 2,2'-Bipyridine | 2-Bromopyridine | Pd₂(dba)₃ / P(o-tol)₃ | THF | ~80-90% |

| 4,4'-Dimethyl-2,2'-bipyridine | 2-Bromo-4-methylpyridine | Pd₂(dba)₃ / P(o-tol)₃ | THF | ~80-90% |

Visualizations

Caption: Reaction mechanism for bipyridine synthesis.

Caption: Experimental workflow for bipyridine synthesis.

Caption: Relationship between reaction components.

Application Notes and Protocols: 2-Pyridyllithium Addition to Aldehydes and Ketones

For Researchers, Scientists, and Drug Development Professionals

Introduction

The addition of 2-pyridyllithium to aldehydes and ketones is a fundamental and versatile C-C bond-forming reaction in organic synthesis. This method provides a direct route to 2-pyridyl-substituted secondary and tertiary alcohols, which are valuable precursors for a wide range of biologically active molecules, ligands for catalysis, and functional materials. The nitrogen atom of the pyridine ring can act as a coordinating group, influencing the stereochemical outcome of the reaction through chelation control, particularly with substrates bearing adjacent stereocenters. These resulting pyridyl alcohols are key intermediates in the synthesis of various pharmaceutical compounds and have been utilized in the development of novel catalysts.[1][2]

This document provides detailed application notes, experimental protocols, and a summary of reported yields for the addition of this compound to a range of aldehyde and ketone substrates.

Reaction Mechanism and Stereocontrol

The reaction proceeds via the nucleophilic addition of the carbanionic this compound to the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a tetrahedral lithium alkoxide intermediate, which is subsequently protonated upon acidic workup to yield the final alcohol product.

A key feature of this reaction is the potential for chelation control. The lithium cation of the alkoxide intermediate can coordinate with the pyridine nitrogen, forming a rigid five-membered ring. This chelation can influence the facial selectivity of the nucleophilic attack, particularly in reactions with chiral aldehydes or ketones that have a coordinating group at the α-position. This allows for a degree of diastereoselective control, which is a valuable tool in asymmetric synthesis.

dot

Figure 1. General mechanism of this compound addition to carbonyls.

Data Presentation

The following table summarizes the yields for the addition of this compound to various aldehydes and ketones as reported in the literature. Reaction conditions can vary, so it is crucial to consult the original publications for specific details.

| Entry | Aldehyde/Ketone Substrate | Product | Yield (%) | Reference |